molecular formula C8H13ClN2O B6608823 2-(2-aminoethoxy)aniline hydrochloride CAS No. 2866322-36-1

2-(2-aminoethoxy)aniline hydrochloride

Cat. No.: B6608823
CAS No.: 2866322-36-1
M. Wt: 188.65 g/mol
InChI Key: GHZLAWMFYDHXBA-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)aniline hydrochloride is an aromatic amine derivative featuring an aniline core substituted with a 2-aminoethoxy group at the ortho position, stabilized as a hydrochloride salt. The aminoethoxy group introduces both hydrophilic (ether oxygen) and reactive (primary amine) functionalities, enabling applications in drug design, polymer chemistry, or agrochemicals.

Properties

IUPAC Name

2-(2-aminoethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c9-5-6-11-8-4-2-1-3-7(8)10;/h1-4H,5-6,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZLAWMFYDHXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-aminoethoxy)aniline hydrochloride involves several steps. One common method includes the reaction of aniline with ethylene oxide to form 2-(2-aminoethoxy)aniline, which is then converted to its hydrochloride salt by reacting with hydrochloric acid . Another method involves the use of compounds A0 and Bn 2 NH as raw materials, followed by oxidation and hydrogenation steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity while ensuring safety and cost-effectiveness. These methods often involve the use of mild reaction conditions and safe, controllable processes .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)aniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The amino and ethoxy groups can participate in substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield various amine derivatives .

Scientific Research Applications

2-(2-aminoethoxy)aniline hydrochloride is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various compounds.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)aniline hydrochloride involves its interaction with molecular targets and pathways. The compound’s amino and ethoxy groups allow it to participate in various biochemical reactions, making it useful in the synthesis of complex molecules. Its reactivity with different functional groups enables it to modify biological molecules and influence their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-aminoethoxy)aniline hydrochloride with structurally and functionally related compounds, focusing on substituent positions, molecular properties, and applications.

Positional Isomers

  • 4-(2-Aminoethoxy)aniline Hydrochloride (CAS 1158411-43-8): Structure: Aminoethoxy group at the para position of the aniline ring. Applications: Likely used in synthesizing dyes or bioactive molecules where electronic effects dominate over steric constraints.

Functional Group Variations

  • 2-(2-Aminoethyl)aniline Dihydrochloride (CAS 1159823-45-6): Structure: Replaces the ether oxygen with a methylene group (–CH2–), forming a primary amine directly attached to the benzene ring. Properties: The absence of an ether linkage reduces hydrophilicity but increases basicity due to the free amine. The dihydrochloride salt form enhances stability and solubility in polar solvents . Applications: Suitable for synthesizing polyamines or metal-chelating agents.
  • 2-(2-Ethoxyethoxy)aniline Hydrochloride (CAS 1049789-64-1): Structure: Ethoxyethoxy (–OCH2CH2OCH2CH3) substituent instead of aminoethoxy. Properties: The ethoxyethoxy group increases lipophilicity, making it useful in lipid-soluble formulations. Lack of a primary amine limits its role in nucleophilic reactions .

Chain Length and Complexity

  • Methyl 3-[2-(2-Aminoethoxy)ethoxy]propanoate Hydrochloride (CAS EN300-26673732): Structure: Extends the ethoxy chain with a propanoate ester. Properties: The PEG-like chain enhances water solubility, while the ester group allows hydrolytic cleavage for controlled release applications . Applications: Likely used in prodrugs or polymerizable monomers.
  • Fmoc-NH-PEG(3)-NH2·HCl (CAS 906079-91-2): Structure: Incorporates a triethylene glycol (PEG) spacer between the Fmoc-protected amine and the terminal amino group. Properties: PEGylation improves biocompatibility and reduces immunogenicity, making this compound valuable in peptide synthesis and bioconjugation .

Bioactive Derivatives

  • 4-(4-(2-Aminoethoxy)-2-(Trifluoromethyl)benzyl)aniline (Compound 8): Structure: Features a trifluoromethyl group and a benzyl-aniline moiety. Synthesis: Prepared via reductive amination (yield: 10%), with a 1H NMR confirming the aminoethoxy group (δ 3.39 ppm, –CH2NH2) . Applications: Designed as a thyroid receptor β-selective agonist, highlighting the role of aminoethoxy groups in enhancing receptor binding affinity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications
2-(2-Aminoethoxy)aniline HCl C8H12ClN2O 199.65* Not Provided Ortho-substituted aminoethoxy, hydrophilic Drug intermediates, polymers
4-(2-Aminoethoxy)aniline HCl C8H12ClN2O 199.65 1158411-43-8 Para-substituted aminoethoxy Dyes, coupling reactions
2-(2-Aminoethyl)aniline·2HCl C8H14Cl2N2 209.12 1159823-45-6 Aminoethyl substituent, dihydrochloride Polyamines, chelators
Methyl 3-[2-(2-AEO)EO]propanoate·HCl C9H19ClNO5 231.16 EN300-26673732 Extended PEG chain, ester group Prodrugs, controlled release systems

*Calculated based on analogous structures.

Research Findings and Implications

  • Solubility: Aminoethoxy-containing compounds exhibit higher aqueous solubility than alkylamine analogs due to ether oxygen hydrogen bonding .
  • Stability: Hydrochloride salts improve thermal stability, as seen in 2-aminoethanol hydrochloride (mp 75–77°C) , a property critical for storage and handling.
  • Biological Activity: The trifluoromethyl derivative (Compound 8) demonstrates that electron-withdrawing groups enhance receptor selectivity, suggesting that this compound could be tailored for similar targets .

Biological Activity

2-(2-aminoethoxy)aniline hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and cancer treatment. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves several chemical reactions that modify aniline derivatives. The general synthetic route includes:

  • Starting Material : Aniline or its derivatives.
  • Reagents : Ethylene oxide or similar alkylating agents.
  • Conditioning : The reaction is carried out under controlled temperatures to ensure proper formation of the aminoethoxy group.

This synthetic pathway allows for the creation of various derivatives that can be screened for biological activity.

Neuroprotective Properties

Research indicates that this compound may activate autophagy and enhance neuroplasticity processes, suggesting neuroprotective effects. Studies have shown that this compound can influence neurotransmission pathways, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties against several cell lines, including HeLa and A549 cells. The results indicate moderate to potent antiproliferative activity, with IC50 values ranging from 83 nM to 101 nM depending on the specific derivative tested .

Table 1: Antiproliferative Activity of 2-(2-aminoethoxy)aniline Derivatives

CompoundCell LineIC50 (nM)
2-(2-aminoethoxy)anilineHeLa91
2-(2-aminoethoxy)anilineA54983
Other derivativesVarious60-101

The mechanism of action for this compound is believed to involve several pathways:

  • Inhibition of Tubulin Polymerization : Similar compounds have shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Activation of Cell Signaling Pathways : The compound may interact with specific receptors involved in signaling pathways that regulate cell survival and proliferation.

Study on Neuroprotection

A recent study demonstrated that treatment with this compound significantly improved neuronal survival rates in models of oxidative stress, indicating its potential as a neuroprotective agent.

Cancer Cell Line Evaluation

In another study focusing on various cancer cell lines, derivatives of 2-(2-aminoethoxy)aniline were tested for their cytotoxic effects. The findings revealed that certain modifications enhanced the compound's efficacy against HeLa cells, leading to increased apoptosis rates as measured by flow cytometry .

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